molecular formula C15H14O3 B1323507 4-(2-Methoxyphenyl)-3-methylbenzoic acid CAS No. 473264-05-0

4-(2-Methoxyphenyl)-3-methylbenzoic acid

Cat. No. B1323507
M. Wt: 242.27 g/mol
InChI Key: MZUPKIVDGOJXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-(2-Methoxyphenyl)-3-methylbenzoic acid, is a derivative of benzoic acid with methoxy and methyl substituents on the phenyl ring. This structure is related to various compounds studied for their chemical and biological properties. For instance, methyl methoxybenzoates have been analyzed for their thermochemical properties , and various substituted methoxybenzoic acids have been evaluated as inhibitors in biochemical assays . Additionally, methoxybenzoyl-containing compounds have been identified as metabolites in pharmacological contexts , and methoxyphenyl derivatives have been synthesized for their potential anti-cancer properties .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as esterification, amidation, and substitution reactions. For example, a novel curcumin ester with a methoxyphenyl moiety was synthesized and characterized using spectroscopic techniques . Similarly, reactions of 4-methoxybenzoate with different substrates have been studied, indicating the specificity of enzymes for para-substituted benzoic acid derivatives . These studies provide insights into the synthetic routes that could be applied to the synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds have been characterized using various spectroscopic methods and theoretical calculations. For instance, a curcumin congener with a methoxyphenyl group was analyzed using FT-IR, NMR, and mass spectrometry, complemented by density functional theory (DFT) calculations . Quantum chemical calculations have also been performed on similar molecules to determine their electronic properties, such as frontier orbitals and band gap energies .

Chemical Reactions Analysis

The reactivity of methoxyphenyl-containing compounds has been explored in various chemical reactions. For example, 4-methoxybenzoate derivatives have been shown to undergo O-demethylation and hydroxylation reactions . Additionally, substitution reactions of benzo[b]thiophen derivatives with a methoxy group have been investigated, revealing the regioselectivity of bromination, nitration, and other reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoate derivatives have been studied through experimental and computational methods. The combustion and vaporization enthalpies of methyl methoxybenzoates were determined, providing information on their thermochemical behavior . The electronic density and noncovalent interactions within these molecules have also been analyzed, contributing to the understanding of their stability and reactivity .

Scientific Research Applications

1. Solubility Studies

4-(2-Methoxyphenyl)-3-methylbenzoic acid has been used in solubility studies. Hart et al. (2015) investigated the solubility of various compounds, including 2-methoxybenzoic acid, in 2-methoxyethanol, providing valuable data for understanding the solubility behavior of similar compounds (Hart et al., 2015).

2. Bioactive Compound Source

Research by Xu et al. (2017) identified bioactive phenyl ether derivatives, closely related to 4-(2-Methoxyphenyl)-3-methylbenzoic acid, from marine-derived fungi. These compounds, including derivatives of methoxybenzoic acid, showed significant antioxidant activities (Xu et al., 2017).

3. Cholinesterase Inhibition Studies

Arfan et al. (2018) synthesized compounds derived from 4-methoxybenzoic acid for cholinesterase inhibitory potential. These derivatives were evaluated for their potential in treating diseases like Alzheimer's (Arfan et al., 2018).

4. Antitumor and Antioxidant Activities

Wilairat et al. (2006) isolated compounds including derivatives of 4-methoxybenzoic acid from Schisandra verruculosa. These compounds were evaluated for their antitumor, antiproliferative, and antioxidant activities (Wilairat et al., 2006).

5. Synthesis of Pharmaceutical Intermediates

Salman et al. (2002) reported the synthesis of compounds from 2-hydroxy-4-methylbenzoic acid, providing insights into the production of key intermediates for pharmaceuticals (Salman et al., 2002).

6. Antibacterial and Antifungal Activities

Shao et al. (2007) isolated new compounds, including derivatives of 4-methoxybenzoic acid, from Mangrove fungus. These compounds exhibited notable antibacterial and antifungal activities (Shao et al., 2007).

7. Liquid Crystal Applications

Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline in liquid crystal applications (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

4-(2-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUPKIVDGOJXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620587
Record name 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-3-methylbenzoic acid

CAS RN

473264-05-0
Record name 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate, prepared in Step 1 (2 g; 7.80 mmol; 1 eq.) in EtOH (60 mL), was added at RT an aqueous solution of sodium hydroxide (4.68 mL; 5 M; 23.41 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under vacuum to give an orange solid. It was taken up in water (400 mL) and the aqueous phase was washed twice with EtOAc (200 mL). Aqueous phase was acidified with concentrated HCl (2 mL) to pH 2. Then it was concentrated under vacuum until a precipitate was formed. (⅕ of volume). The suspension was filtered off and dried under vacuum to afford the title compound as a brown solid. 1H NMR: (DMSO-d6, 300 MHz) δ 12.89 (s, 1H), 7.86 (s, 1H), 7.82-7.79 (dd, J=7.99 Hz, J=1.23 Hz, 1H), 7.46-7.40 (m, 1H), 7.26-7.23 (d, J=7.68 Hz, 1H), 7.16-7.04 (m, 3H), 3.75 (s, 3H), 2.13 (s, 3H). LC/MS (Method A): 240.9 (M−H)−. HPLC (Method A) Rt 4.05 min (Purity: 98.5%).
Name
methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydroxide (5M; 4.7 mL; 23.4 mmol; 3 eq.) was added to a solution of methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate (2 g; 7.8 mmol; 1 eq.) in EtOH (60 mL) and the reaction mixture was stirred at 60° C. for one hour then concentrated in vacuo. The residue was taken up in water (400 mL) and washed with ethyl acetate (2×200 mL) then acidified to pH 2 with conc. HCl. The solution was concentrated to ca. 80 mL, the precipitate filtered off and dried to afford the title compound as a brown solid.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
methyl 2′-methoxy-2-methylbiphenyl-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The (2-methyl-2′-methoxy-[1,1′-biphenyl]-4yl)carboxylic acid methyl ester of Step A (1.9 g, 7.4 mmol) was dissolved in tetrahydrofuran (30 mL) and 1 N sodium hydroxide (15 mL, 15 mmol) was added. The reaction mixture was heated at reflux overnight, then cooled and acidified with 2 N hydrochloric acid. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.6 g of product as a white solid, m.p. 160-162° C. MS [(−) APCI, m/z]: 241 [M−H]−. Anal. Calcd. for C15H14O3: C, 74.36; H, 5.82. Found: C, 73.93; H, 5.71.
Name
(2-methyl-2′-methoxy-[1,1′-biphenyl]-4yl)carboxylic acid methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
COC(=O)c1ccc(-c2ccccc2OC)c(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
COC(=O)c1ccc(-c2ccccc2OC)c(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.